![molecular formula C9H13Cl2N3 B3096479 [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1284226-43-2](/img/structure/B3096479.png)

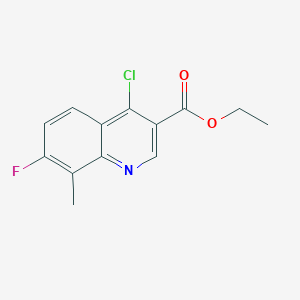

[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Overview

Description

“[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride” is a unique chemical provided to early discovery researchers . It is a solid substance and is part of a collection of unique chemicals .

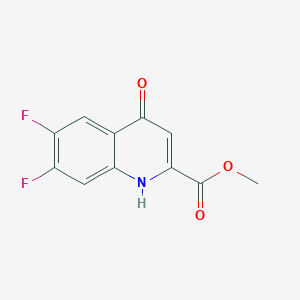

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H . This indicates that the compound has a molecular weight of 234.13 and consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms . Physical and Chemical Properties Analysis

This compound is a solid and has a molecular weight of 234.13 . Its InChI code is1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H .

Scientific Research Applications

Heterocyclic Compound Chemistry and Properties

Heterocyclic compounds, such as imidazoles, pyridines, and their derivatives, are central to a variety of chemical and biological applications. For example, the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been extensively reviewed, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These compounds demonstrate the potential for broad applications, including in medicinal chemistry and materials science M. Boča, R. Jameson, W. Linert (2011).

Food Safety and Heterocyclic Amines

Heterocyclic aromatic amines (HAAs) generated in meat products during thermal processing are of significant concern for food safety. Research into HAAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has led to insights into their formation, mitigation, metabolism, biomarkers for exposure, hazard control, and risk assessment. This work underscores the importance of reducing HAAs in food processing and controlling dietary intake to improve human health Xiaoqian Chen, Wei Jia, Li Zhu, Lei Mao, Yu Zhang (2020).

Medicinal Chemistry and Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, play critical roles in organic synthesis, catalysis, and drug development. These compounds have shown a wide range of biological activities, such as anticancer, antibacterial, and anti-inflammatory effects, making them valuable for medicinal applications Dongli Li, Panpan Wu, N. Sun, Yu-Jing Lu, Wing‐Leung Wong, Z. Fang, Kun Zhang (2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the imidazo[1,2-a]pyridine core is a key structural motif in many biologically active compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to be involved in various biological activities, suggesting that they may affect multiple pathways . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.

Properties

IUPAC Name |

(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAMYUAKXPZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3096424.png)

![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096481.png)

![1-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine](/img/structure/B3096487.png)